
2,4-bis(2-phenylpropan-2-yl)phenol
Overview
Description
2,4-Bis(1-methyl-1-phenylethyl)phenol is an organic compound with the molecular formula C24H26O and a molecular weight of 330.4626 g/mol . It is also known by other names such as 2,4-Bis(dimethylbenzyl)phenol and 2,4-Bis(2-phenylpropan-2-yl)phenol . This compound is characterized by the presence of two 1-methyl-1-phenylethyl groups attached to a phenol ring at the 2 and 4 positions.
Preparation Methods
The synthesis of 2,4-Bis(1-methyl-1-phenylethyl)phenol can be achieved through various synthetic routes. One common method involves the alkylation of phenol with 1-methyl-1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. Industrial production methods may involve similar alkylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,4-Bis(1-methyl-1-phenylethyl)phenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2,4-bis(2-phenylpropan-2-yl)phenol serves as an important intermediate. It is utilized in the production of various chemical compounds and as a ligand in coordination chemistry, facilitating metal ion complexation.
Biology
The compound exhibits significant antioxidant activity , which is crucial for protecting biological molecules from oxidative damage. This property is attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage associated with oxidative stress .
Medicine
Research has indicated potential therapeutic applications of this compound due to its antioxidant properties. It may be beneficial in treating conditions related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .
Case Study: Antioxidant Properties
A study demonstrated that the compound effectively scavenged free radicals in vitro, suggesting its potential use in pharmaceutical formulations aimed at mitigating oxidative damage .
Industry
In industrial applications, this compound is used in the production of polymers and resins. Its incorporation enhances the stability and durability of final products, making it valuable in manufacturing processes where thermal and oxidative stability are critical.
Antihistaminic Activity
Recent studies have shown that this compound exhibits antihistaminic properties that surpass those of established antihistamines like terfenadine. This was established through mathematical topology models predicting its activity, indicating potential for new antihistamine drug development .
Diuretic and Laxative Potential
Molecular docking studies have revealed that this compound has a strong binding affinity to receptors involved in diuretic and laxative effects. In vivo experiments indicated that extracts containing this compound significantly increased urinary output and stool production in animal models .
Mechanism of Action
The mechanism of action of 2,4-Bis(1-methyl-1-phenylethyl)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can participate in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
2,4-Bis(1-methyl-1-phenylethyl)phenol can be compared with other similar compounds such as:
2,4-Bis(2-phenylpropan-2-yl)phenol: Similar structure but different substituents on the phenol ring.
4-(1-methyl-1-phenylethyl)phenol: Contains only one 1-methyl-1-phenylethyl group attached to the phenol ring.
2,4-Di(α-methylstyryl)phenol: Another structurally related compound with different substituents.
The uniqueness of 2,4-Bis(1-methyl-1-phenylethyl)phenol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Q & A
Basic Questions
Q. What are the key physicochemical properties of 2,4-bis(2-phenylpropan-2-yl)phenol critical for experimental handling?
- Answer : The compound is a white solid (melting point: 63–65°C) with a molecular weight of 330.46 g/mol (C24H26O). It is insoluble in water but highly soluble in organic solvents like ethanol, chloroform, and toluene. Its boiling point is ~441°C at atmospheric pressure, and it has a vapor pressure of 2.15 × 10<sup>−8</sup> mmHg at 25°C . These properties necessitate storage in airtight containers below 25°C and the use of non-polar solvents for dissolution in experiments.
Property | Value/Description | Reference |
---|---|---|
Molecular Formula | C24H26O | |
Melting Point | 63–65°C | |
Solubility | Ethanol, chloroform, toluene | |
Vapor Pressure (25°C) | 2.15 × 10<sup>−8</sup> mmHg |
Q. What synthetic methodologies are reported for this compound?
- Answer : While direct synthesis routes for this compound are not explicitly detailed in the literature, analogous alkylation strategies (e.g., Friedel-Crafts reactions) used for structurally similar phenolic compounds can be inferred. For example, 2,4-di-tert-butylphenol is synthesized via alkylation of phenol with isobutylene under acidic conditions . Researchers could adapt this method using 2-phenylpropan-2-ol derivatives as alkylating agents. Reaction optimization (e.g., catalyst selection, temperature control) is critical to avoid over-alkylation.
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic structure of this compound?
- Answer : Density Functional Theory (DFT) with gradient-corrected functionals (e.g., Becke’s exchange-energy approximation) can model the compound’s electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces . These calculations help predict reactivity sites, such as the phenolic hydroxyl group, which is prone to oxidation or hydrogen bonding. Basis sets like 6-31G* and hybrid functionals (e.g., B3LYP) are recommended for balancing accuracy and computational cost.
Q. What challenges arise in the crystallographic characterization of this compound, and how can they be addressed?
- Answer : The bulky 2-phenylpropan-2-yl substituents create steric hindrance, complicating crystal lattice formation. Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is essential . Slow evaporation from ethanol or toluene solutions at controlled temperatures (4°C) improves crystal quality. If twinning occurs, data integration tools in SHELXE or Olex2 can resolve overlapping reflections .
Q. How does this compound interact with biological targets in molecular docking studies?
- Answer : In silico docking (e.g., AutoDock Vina) reveals strong binding affinity (−9.2 kcal/mol) to diuretic targets like the Na<sup>+</sup>-K<sup>+</sup>-2Cl<sup>−</sup> cotransporter, comparable to furosemide . The phenolic hydroxyl and aromatic rings form hydrogen bonds and π-π interactions with active-site residues. Researchers should validate docking results with in vitro assays (e.g., IC50 measurements) and assess pharmacokinetics using ADMET predictors.
Q. Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported molecular formulas or physical properties?
- Answer : Discrepancies exist in molecular formulas (e.g., C24H22O in vs. C24H26O in ). Cross-referencing CAS registry data (2772-45-4) confirms the correct formula as C24H26O . For conflicting melting points (65°C in vs. 63°C in ), purity levels and polymorphic forms must be considered. High-resolution mass spectrometry (HRMS) and differential scanning calorimetry (DSC) are recommended for verification.
Q. Methodological Recommendations
- Structural Analysis : Use SCXRD for unambiguous confirmation of stereochemistry and hydrogen-bonding networks .
- Solubility Optimization : Pre-screen solvents using Hansen solubility parameters to maximize dissolution for reaction or formulation studies .
- Computational Validation : Pair DFT studies with experimental spectroscopic data (e.g., FT-IR, NMR) to validate electronic structure predictions .
Properties
IUPAC Name |
2,4-bis(2-phenylpropan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O/c1-23(2,18-11-7-5-8-12-18)20-15-16-22(25)21(17-20)24(3,4)19-13-9-6-10-14-19/h5-17,25H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUYQRFTLHAARI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)(C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029241 | |
Record name | 2,4-Bis(1-methyl-1-phenylethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
Record name | Phenol, 2,4-bis(1-methyl-1-phenylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2772-45-4 | |
Record name | 2,4-Dicumylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2772-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Bis(alpha,alpha-dimethylbenzyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002772454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,4-bis(1-methyl-1-phenylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Bis(1-methyl-1-phenylethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-bis(1-methyl-1-phenylethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-BIS(.ALPHA.,.ALPHA.-DIMETHYLBENZYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U10Z6U3JP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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